
Triisopropylgallium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropylgallium is an organogallium compound with the chemical formula C₉H₂₁Ga. It is a colorless liquid that is used primarily in the field of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) for the production of gallium-containing semiconductor materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisopropylgallium can be synthesized through the reaction of gallium trichloride with isopropylmagnesium chloride in an ether solvent. The reaction typically proceeds as follows:
GaCl3+3(i-Pr)MgCl→Ga(i-Pr)3+3MgCl2
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Triisopropylgallium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: It reacts with water to produce gallium hydroxide and isopropanol.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out using oxygen or air at elevated temperatures.
Hydrolysis: Performed using water or aqueous solutions at room temperature.
Substitution: Conducted using various organometallic reagents under inert atmosphere.
Major Products Formed
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and isopropanol (C₃H₇OH)
Substitution: Various organogallium compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Triisopropylgallium is widely used in scientific research, particularly in the fields of materials science and semiconductor technology. Some of its applications include:
Chemical Vapor Deposition (CVD): Used as a precursor for the deposition of gallium-containing thin films.
Molecular Beam Epitaxy (MBE): Employed in the growth of high-purity gallium arsenide (GaAs) and other III-V semiconductor materials.
Nanotechnology: Utilized in the synthesis of gallium-based nanostructures for various applications.
Wirkmechanismus
The mechanism by which triisopropylgallium exerts its effects in CVD and MBE processes involves the thermal decomposition of the compound to release gallium atoms. These gallium atoms then react with other elements, such as arsenic or phosphorus, to form the desired semiconductor materials. The molecular targets and pathways involved in these processes are primarily related to the surface chemistry of the substrate and the reactivity of the gallium atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylgallium (C₃H₉Ga)
- Triethylgallium (C₆H₁₅Ga)
- Tri-n-propylgallium (C₉H₂₁Ga)
Comparison
Triisopropylgallium is unique among these compounds due to its higher thermal stability and lower vapor pressure, making it particularly suitable for high-temperature CVD and MBE processes. Additionally, its larger isopropyl groups provide steric hindrance, which can influence the growth rates and morphologies of the resulting semiconductor materials .
Eigenschaften
CAS-Nummer |
54514-59-9 |
|---|---|
Molekularformel |
C9H21Ga |
Molekulargewicht |
198.99 g/mol |
IUPAC-Name |
tri(propan-2-yl)gallane |
InChI |
InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3; |
InChI-Schlüssel |
WJJLFCWEKQMHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Ga](C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
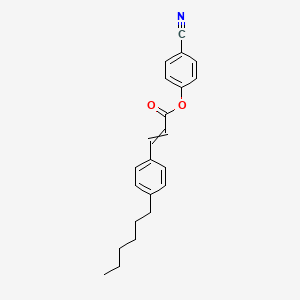
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
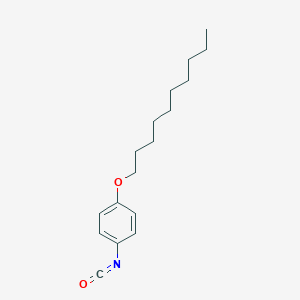
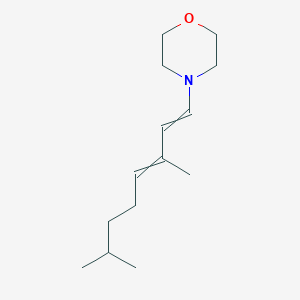
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)



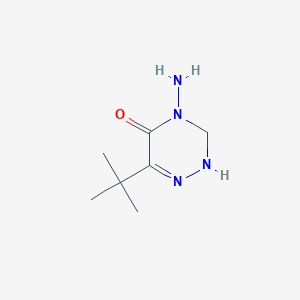
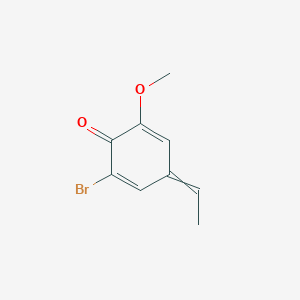
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
